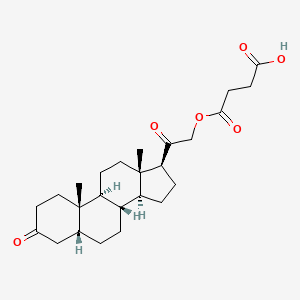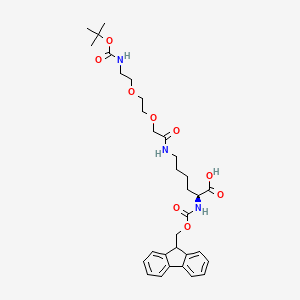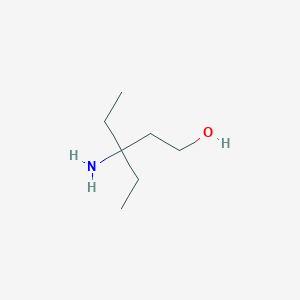
Hydroxydione hydrogen succinate
Übersicht
Beschreibung
Es wurde 1957 eingeführt und war das erste neuroaktive Steroid-Narkosemittel, das für den klinischen Einsatz eingeführt wurde . Die Verbindung ist bekannt für ihre sedativen Eigenschaften und wurde in verschiedenen medizinischen Anwendungen eingesetzt.
Herstellungsmethoden
Hydroxydione Succinsäure kann durch selektive Hydrierung von Bernsteinsäureanhydrid zu γ-Butyrolacton unter Verwendung hochwirksamer Ni/SiO2-Katalysatoren synthetisiert werden . Dieses Verfahren beinhaltet die Herstellung von Ni/SiO2-Katalysatoren mit großen spezifischen Oberflächen und deren Anwendung für den selektiven Hydrierungsprozess. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur- und Druckumgebung, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Hydroxydione Succinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Veresterung: Reagiert mit Alkoholen zu Estern.
Dehydratisierung: Kann Dehydratisierungsreaktionen eingehen, um cyclische Anhydride (Bernsteinsäureanhydrid) zu bilden.
Oxidation: Durchläuft Oxidationsreaktionen, um verschiedene Oxidationsprodukte zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Alkohole zur Veresterung, Dehydratisierungsmittel für Dehydratisierungsreaktionen und Oxidationsmittel für Oxidationsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ester, cyclische Anhydride und Oxidationsprodukte.
Vorbereitungsmethoden
Hydroxydione succinic acid can be synthesized through the selective hydrogenation of succinic anhydride to γ-butyrolactone using highly efficient Ni/SiO2 catalysts . This method involves the preparation of Ni/SiO2 catalysts with large specific surface areas and applying them for the selective hydrogenation process. The reaction conditions typically include a controlled temperature and pressure environment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Hydroxydione succinic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Dehydration: Can undergo dehydration reactions to form cyclic anhydrides (succinic anhydride).
Oxidation: Undergoes oxidation reactions to form various oxidation products.
Common reagents used in these reactions include alcohols for esterification, dehydrating agents for dehydration reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions include esters, cyclic anhydrides, and oxidation products.
Wissenschaftliche Forschungsanwendungen
Hydroxydione Succinsäure wurde umfassend für ihre Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.
Biologie: Untersucht auf seine Rolle in Stoffwechselwegen und als Signalmolekül.
Medizin: Früher als Narkosemittel verwendet und auf seine neuroaktiven Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von biologisch abbaubaren Polymeren und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Hydroxydione Succinsäure beinhaltet seine Interaktion mit dem γ-Aminobuttersäure (GABA)-Rezeptor, einem wichtigen inhibitorischen Neurotransmitter im Zentralnervensystem. Durch die Bindung an den GABA-Rezeptor verstärkt Hydroxydione Succinsäure die inhibitorischen Wirkungen von GABA, was zu Sedierung und Anästhesie führt . Die molekularen Zielstrukturen sind der GABA-Rezeptor und die damit verbundenen Signalwege, die an der Neurotransmission beteiligt sind.
Wirkmechanismus
The mechanism of action of hydroxydione succinic acid involves its interaction with the γ-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, hydroxydione succinic acid enhances the inhibitory effects of GABA, leading to sedation and anesthesia . The molecular targets include the GABA receptor and associated pathways involved in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Hydroxydione Succinsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- Alfadolon
- Alfaxolon
- Dihydrodeoxycorticosteron
- Ganaxolon
- Minaxolon
- Pregnanolon
- Renanolon
Diese Verbindungen haben ähnliche neuroaktive Eigenschaften und Wirkmechanismen, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen Anwendungen. Hydroxydione Succinsäure ist einzigartig in ihrer spezifischen Bindungsaffinität und Wirkung auf den GABA-Rezeptor, was es von anderen neuroaktiven Steroiden unterscheidet.
Eigenschaften
IUPAC Name |
4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/t15-,17+,18+,19+,20-,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRNMIUKAXHHFS-ZILYODKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861577 | |
| Record name | 5beta-Pregnane-3,20-dione, 21-hydroxy-, succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-96-6 | |
| Record name | Pregnane-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-, (5β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxydione succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5beta-Pregnane-3,20-dione, 21-hydroxy-, succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-hydroxy-5β-pregnane-3,20-dione 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYDIONE HYDROGEN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LJJ67GNMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]UREA](/img/structure/B2479808.png)


![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2479815.png)
![N-[3'-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2479817.png)


![2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide](/img/structure/B2479823.png)





